molecular formula C17H16N4O3 B2559818 (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1001759-22-3

(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Katalognummer: B2559818
CAS-Nummer: 1001759-22-3
Molekulargewicht: 324.34
InChI-Schlüssel: GNHPRRSGQBGVKX-JYRVWZFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a specialized chemical compound offered for research and development purposes. This product features a complex molecular structure integrating a pyrazole core, a (Z)-configured enaminonitrile moiety, and a terminal propanoic acid chain. The p-tolyl substituent contributes to the compound's unique steric and electronic properties. Compounds with pyrazole structures are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors or enzyme inhibitors . The presence of multiple functional groups, including a carboxylic acid, makes it a versatile intermediate for further chemical synthesis, such as the development of novel molecular entities or as a building block in peptide-mimetic chemistry . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-2-4-12(5-3-11)16-14(8-13(9-18)17(19)24)10-21(20-16)7-6-15(22)23/h2-5,8,10H,6-7H2,1H3,(H2,19,24)(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPRRSGQBGVKX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a pyrazole ring. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O5C_{18}H_{18}N_{4}O_{5}, with a molecular weight of approximately 370.365 g/mol. Its structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Propanoic Acid Moiety : Contributes to the acidity and potential interactions with biological targets.
  • Amino and Cyano Groups : These functionalities enhance the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid can be achieved through multicomponent reactions (MCRs), which facilitate the efficient construction of complex molecules. Typical synthetic routes involve the reaction of aldehydes, amines, and activated carbonyl compounds under catalytic conditions.

Anti-inflammatory Activity

Compounds related to pyrazoles have demonstrated anti-inflammatory effects by modulating inflammatory pathways. The presence of an amino group may enhance this activity by enabling interactions with various receptors involved in inflammation.

In vitro Studies

Recent research has focused on the biological evaluation of structurally similar compounds. For example, derivatives such as 2-amino-3-cyano-4H-chromenes have shown potent anticancer activity against cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values in the nanomolar range . Molecular docking studies indicate that these compounds interact effectively with key enzymes involved in cancer progression.

Case Studies

A comparative analysis was conducted on several pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
4-AminoantipyrineContains a pyrazole ringAnalgesic and anti-inflammatory
PhenylpyrazoleSubstituted pyrazoleInsecticidal properties
5-MethylpyrazoleMethyl substitution on pyrazoleAntifungal activity

These findings highlight the potential for (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid to exhibit similar or enhanced biological activities due to its unique structure.

Molecular Interaction Studies

Understanding how (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and binding affinity studies are essential for determining how this compound interacts with specific enzymes or receptors implicated in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally distinct from pyrazole derivatives reported in the literature, particularly in its substitution pattern and functional groups. Below is a comparative analysis with key analogs:

Key Findings:

Substituent Impact on Reactivity: The target compound’s cyano and keto groups enhance electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. In contrast, sulfonyl-containing analogs (e.g., Analog 1) exhibit stability under basic conditions due to the sulfonyl group’s resonance stabilization .

Synthetic Challenges: The target compound’s amino-cyano-keto substituent requires precise stoichiometry and low-temperature conditions to avoid side reactions (e.g., tautomerization or polymerization), whereas sulfonylation in Analog 1 is achieved via diazomethane at –20°C .

Physicochemical Properties: The propanoic acid chain increases aqueous solubility compared to Analog 1’s aroyl-pyrrole group, which is more lipophilic. This difference could influence pharmacokinetic profiles.

Crystallographic Refinement :

  • While Analog 1’s structure may be resolved using SHELXL (as per standard practices for small molecules ), the target compound’s polar groups could complicate crystallization, necessitating advanced techniques like co-crystallization with counterions.

Research Findings and Implications

  • In contrast, sulfonamide-pyrazole hybrids (e.g., Analog 1) are often explored as antimicrobial agents .
  • Thermal Stability: The target compound’s conjugated system (cyano-enamine-keto) may improve thermal stability over sulfonamide analogs, which can decompose under acidic conditions due to sulfonic acid formation.

Notes

  • Methodology : Structural comparisons are extrapolated from ’s synthetic protocols and SHELX’s role in crystallography .
  • Limitations : Direct data on the target compound’s properties (e.g., melting point, bioactivity) are unavailable in the provided evidence; conclusions are based on structural analogies.
  • Future Directions : Experimental validation of the compound’s stereochemical stability and comparative bioassays with sulfonamide analogs are recommended.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.